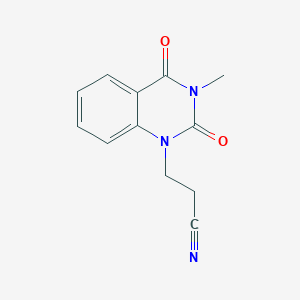
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile is a fascinating organic compound. It belongs to the class of quinazolinones, known for their diverse biological activities and applications in medicinal chemistry. This compound's structure features a quinazolinone core fused with a nitrile group, adding to its chemical intrigue.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile typically involves the following steps:
Starting Materials: : The synthesis often begins with 2-aminobenzoic acid and acetic anhydride, forming the quinazolinone ring.
Cyclization: : This intermediate undergoes cyclization with formaldehyde and ammonium acetate under acidic conditions.
Nitrile Formation: : Introduction of the propanenitrile group is achieved via a nucleophilic substitution reaction using a suitable nitrile source, such as acrylonitrile, under basic conditions.
Industrial Production Methods: Industrially, the compound is synthesized through a scaled-up version of the above-mentioned methods. The key steps involve:
Large-Scale Cyclization: : Using larger reactors to handle increased volumes of starting materials.
Enhanced Yield Techniques: : Techniques such as recrystallization and solvent extraction are employed to maximize yield and purity.
化学反应分析
Types of Reactions: 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile undergoes various reactions, including:
Oxidation: : Can be oxidized to form more reactive intermediates.
Reduction: : Reduction reactions might reduce the nitrile group to an amine.
Substitution: : Can participate in nucleophilic substitution reactions, especially at the nitrile or quinazolinone sites.
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Alkyl halides under basic conditions for nucleophilic substitution.
Oxidation: : Potentially yields quinazolinone oxides.
Reduction: : Results in aminopropyl derivatives.
Substitution: : Forms alkylated quinazolinones.
科学研究应用
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile finds applications in various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Shows potential as an enzyme inhibitor and receptor modulator.
Medicine: : Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Used in the development of specialty chemicals and pharmaceuticals.
作用机制
The compound exerts its effects primarily through interaction with molecular targets in biological systems:
Molecular Targets: : Often interacts with enzymes and receptors, modulating their activity.
Pathways Involved: : Inhibits specific pathways like those involved in cell proliferation or inflammation, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds:
Quinazoline: : Similar in structure but lacks the nitrile group.
Quinazolinone Derivatives: : Varied functional groups attached to the quinazolinone core.
Nitrile Containing Compounds: : Similarities in reactivity due to the nitrile group.
Unique Features: What sets 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile apart is the unique combination of its quinazolinone core with a nitrile group, offering a distinct profile of chemical reactivity and biological activity.
Hope you found this deep dive engaging! Is there another fascinating compound or topic on your mind?
属性
IUPAC Name |
3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-11(16)9-5-2-3-6-10(9)15(12(14)17)8-4-7-13/h2-3,5-6H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQYMUYCZRERMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)
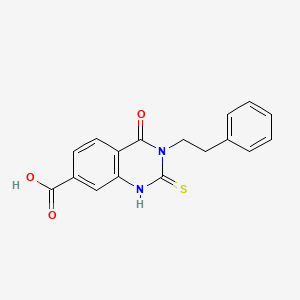
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2949138.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidine](/img/structure/B2949140.png)
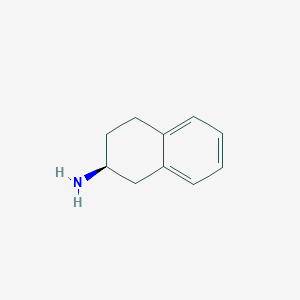

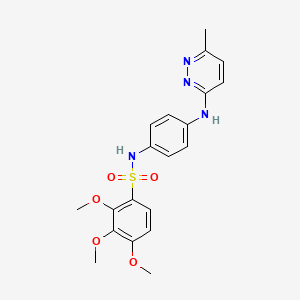
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2949148.png)
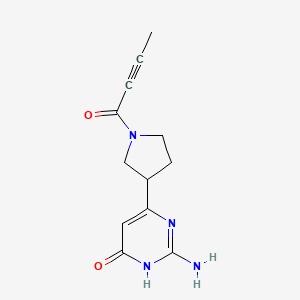

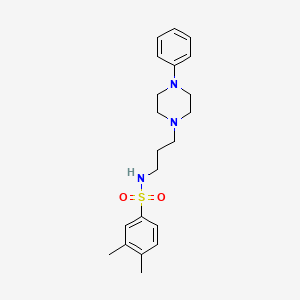

![(Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2949156.png)
